molecular formula C14H9BrF5NS B1376980 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-65-3

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1376980
CAS No.: 1394319-65-3
M. Wt: 398.19 g/mol
InChI Key: HLGUMKUSCGBBKP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a specialized chemical compound designed for research and development, particularly in medicinal chemistry and drug discovery. It belongs to the class of fluorinated indoles, which are recognized as highly privileged scaffolds in pharmaceuticals due to their presence in numerous biologically active molecules and natural products . The indole core is a versatile pharmacophore known to interact with diverse biological targets, demonstrating potential in areas such as oncology, antiviral therapy, and the management of neurodegenerative diseases . This specific analogue incorporates two key structural features: a 3-bromophenyl group at the 2-position and a pentafluorosulfanyl (SF5) group at the 5-position of the indole ring. The SF5 group is a increasingly valuable bioisostere for common substituents like tert-butyl or trifluoromethyl groups, offering enhanced metabolic stability, lipophilicity, and steric bulk . This makes it a valuable tool for optimizing the physicochemical properties of lead compounds. While the precise biological data for this exact molecule may be under investigation, its close structural relatives, such as 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole, are cited in research contexts . Furthermore, phenyl indole derivatives have been explicitly identified in patent literature as allosteric inhibitors of p97 ATPase, a target of significant interest for the treatment of cancers and neurodegenerative disorders . Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for designing and synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Intended Use & Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety and efficacy of this compound for such uses have not been established.

Properties

IUPAC Name

[2-(3-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)14-8-10-7-12(4-5-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGUMKUSCGBBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167730
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-65-3
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as column chromatography and recrystallization, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield 2-(3-nitrophenyl)-5-pentafluorosulfanyl

Biological Activity

The compound 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole has garnered attention in recent years due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a pentafluorosulfanyl moiety, which significantly influence its chemical reactivity and biological interactions. The compound's CAS number is 1394319-65-3 , and it is classified under indole derivatives, which are known for diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve inhibition of bacterial growth through disruption of cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines indicate significant cytotoxicity, suggesting potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including monoamine oxidase (MAO). This inhibition can lead to altered neurotransmitter levels, impacting neuronal signaling.
  • Receptor Interaction : It interacts with G-protein coupled receptors (GPCRs), modulating downstream signaling pathways that affect gene expression and cellular metabolism.
  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells at lower concentrations.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound had a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed an IC50 of approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating effective anticancer properties.

Dosage Effects

Dosage studies indicate that the biological effects of this compound are dose-dependent. Lower doses exhibit minimal toxicity while higher doses can lead to adverse effects such as liver and kidney damage.

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 Values
AntimicrobialE. coli62.5 µg/mL
S. aureus78.12 µg/mL
AnticancerHeLa226 µg/mL
A549242.52 µg/mL

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole 3-Bromophenyl (2), -SF₅ (5) C₁₄H₈BrF₅NS ~397 High lipophilicity, electron-withdrawing groups
2-Chloro-5-pentafluorosulfanyl-1H-indole Cl (2), -SF₅ (5) C₈H₅ClF₅NS 277.64 Smaller substituent (Cl vs. Br), reduced steric hindrance
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole 4-Chlorophenyl (2), -SF₅ (5) C₁₄H₈ClF₅NS 353.74 Chlorine at para position, alters electronic distribution
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Benzoylphenyl (2), F (5) C₂₂H₁₆FN₂O₂ 359.12 Carboxamide functionality, fluorine enhances polarity

Key Observations :

  • Substituent Effects : Bromine at the 3-position (target compound) introduces greater steric bulk compared to chlorine analogs . The -SF₅ group in all analogs enhances thermal stability and resistance to oxidation.

Physical and Spectral Properties

  • Melting Points : Carboxamide derivatives () exhibit higher melting points (233–250°C) due to hydrogen bonding, whereas halogenated indoles (e.g., 2-chloro-5-SF₅-indole) likely have lower m.p. values due to reduced polarity .
  • NMR Shifts : The -SF₅ group deshields neighboring protons, causing downfield shifts in $ ^1H $-NMR. For example, in 2-(4-chlorophenyl)-5-SF₅-indole, aromatic protons resonate at δ 7.6–7.7 ppm, similar to the target compound’s expected range .
  • IR Spectroscopy : The absence of a carbonyl group in the target compound distinguishes it from carboxamide analogs, which show strong C=O stretches near 1666–1670 cm⁻¹ .

Q & A

Q. How to design a kinetic study for SF₅ group hydrolysis under aqueous conditions?

  • Workflow : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via ¹⁹F NMR (SF₅ → SO₂F₂ or F⁻). Use pseudo-first-order kinetics to derive rate constants (kobs) and Arrhenius plots for temperature dependence (25–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
Reactant of Route 2
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2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

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